(R)-1-(2-Isopropylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18206445
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O |
|---|---|
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | (1R)-1-(2-propan-2-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
| Standard InChI Key | HDGKECNHQTVLTQ-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1C(C)C)O |
| Canonical SMILES | CC(C)C1=CC=CC=C1C(C)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
(R)-1-(2-Isopropylphenyl)ethan-1-ol, systematically named (1R)-1-(2-propan-2-ylphenyl)ethanol, belongs to the class of aryl-substituted secondary alcohols. Its structure comprises a phenyl ring substituted with an isopropyl group at the ortho-position and a hydroxymethyl group at the benzylic carbon (Table 1). The stereogenic center at the hydroxyl-bearing carbon confers chirality, making enantiomeric resolution critical for applications requiring optical purity.
Table 1: Fundamental Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | (1R)-1-(2-propan-2-ylphenyl)ethanol |
| Canonical SMILES | CC(C)C1=CC=CC=C1C(C)O |
| Stereochemistry | R-configuration at C1 |
The isopropyl group induces steric hindrance, influencing reactivity in substitution and esterification reactions. Nuclear magnetic resonance (NMR) analyses of analogous compounds, such as 2-(prop-2-yn-1-yloxy)acetic acid, reveal characteristic peaks for aryl protons (δ 6.5–7.5 ppm) and hydroxyl-bearing methine groups (δ 4.2–4.5 ppm) . For (R)-1-(2-Isopropylphenyl)ethan-1-ol, the methyl groups of the isopropyl substituent typically resonate as doublets in the δ 1.2–1.4 ppm range.
Synthesis and Manufacturing Approaches
Esterification and Kinetic Resolution
A common strategy for synthesizing enantiomerically pure alcohols involves enzymatic kinetic resolution (EKR). For example, racemic alcohols such as rac-1a-d are esterified using 2-(prop-2-yn-1-yloxy)acetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Scheme S1) . The reaction proceeds in anhydrous dichloromethane at room temperature, with the acyl donor facilitating selective esterification of one enantiomer. After filtration of dicyclohexylurea (DCU) byproducts, acid-base extraction isolates the desired product with >70% yield .
Physicochemical Properties and Characterization
Solubility and Thermal Stability
(R)-1-(2-Isopropylphenyl)ethan-1-ol is moderately soluble in polar aprotic solvents (e.g., dichloromethane, THF) but exhibits limited solubility in water due to its hydrophobic aryl and isopropyl groups. Thermal analyses of related compounds, such as 2,2,2-trifluoroethyl esters, indicate decomposition temperatures above 150°C, suggesting similar stability for the title compound .
Chromatographic Behavior
Chiral stationary-phase chromatography is essential for resolving enantiomers. Normal-phase columns with hexane-isopropanol mobile phases achieve baseline separation of R- and S-enantiomers, as demonstrated for structurally similar alcohols. Retention times correlate with the steric bulk of the isopropyl group, which impedes interaction with the chiral selector.
Applications in Pharmaceutical and Organic Synthesis
Chiral Building Blocks
(R)-1-(2-Isopropylphenyl)ethan-1-ol serves as a precursor for pharmaceuticals requiring enantioselective synthesis. Its isopropylphenyl moiety enhances binding affinity in drug-receptor interactions, as seen in PANK inhibitors where LipE values improve with hydrophobic substituents . For example, compound 31 in PMC8693618 exhibits nanomolar potency due to its isopropyl group, underscoring the pharmacophoric relevance of this structural motif .
Asymmetric Catalysis
The alcohol’s chiral center enables its use as a ligand or catalyst in enantioselective reactions. Hydrogenation of ketones using Ru-BINAP complexes, for instance, benefits from bulky aryl groups that stabilize transition states.
Related Compounds and Structural Analogues
Enantiomers and Positional Isomers
The S-enantiomer, (S)-1-(2-Isopropylphenyl)ethan-1-ol, displays distinct biological activity due to stereospecific enzyme interactions. Positional isomers, such as 1-(3-isopropylphenyl)ethanol, exhibit altered physicochemical properties, impacting solubility and metabolic stability.
Functional Analogues
2-Methyl-1-phenyl-1-propanol (result ) shares structural similarities but replaces the isopropyl group with a methyl, reducing steric hindrance and lipophilicity. Such analogues highlight the tunability of aryl-alcohol scaffolds for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume